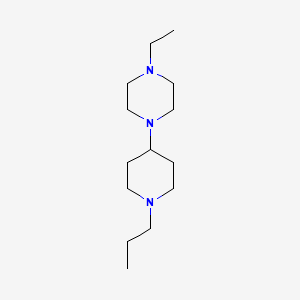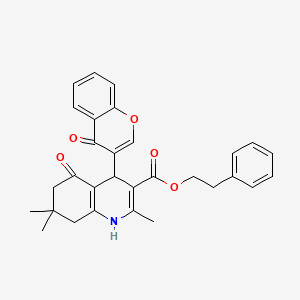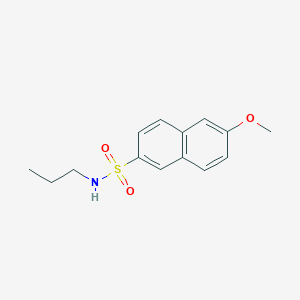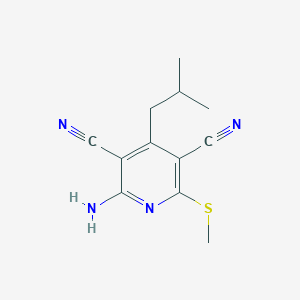
6-(4-bromophenyl)-4-(2-methoxyphenyl)-2(1H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-bromophenyl)-4-(2-methoxyphenyl)-2(1H)-pyrimidinone, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-4-(2-methoxyphenyl)-2(1H)-pyrimidinone is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in tissue remodeling and repair.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and repair. In addition, it has been shown to have anti-cancer and anti-fibrotic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(4-bromophenyl)-4-(2-methoxyphenyl)-2(1H)-pyrimidinone in lab experiments is that it has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects, which make it a potentially useful compound for the treatment of various diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 6-(4-bromophenyl)-4-(2-methoxyphenyl)-2(1H)-pyrimidinone. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it produces its anti-inflammatory, anti-cancer, and anti-fibrotic effects. Additionally, future studies could focus on the development of derivatives of this compound with improved therapeutic properties.
Synthesis Methods
The synthesis of 6-(4-bromophenyl)-4-(2-methoxyphenyl)-2(1H)-pyrimidinone has been described in the literature. One method involves the reaction of 4-bromobenzaldehyde with 2-methoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride to form this compound. Another method involves the reaction of 4-bromobenzaldehyde with 2-methoxybenzaldehyde in the presence of ammonium acetate and acetic anhydride followed by cyclization with urea.
Scientific Research Applications
6-(4-bromophenyl)-4-(2-methoxyphenyl)-2(1H)-pyrimidinone has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(4-bromophenyl)-6-(2-methoxyphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-22-16-5-3-2-4-13(16)15-10-14(19-17(21)20-15)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOMTFPWRPBLKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=O)N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5022078.png)


![ethyl [5-(3-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5022095.png)
![4-{3-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}morpholine](/img/structure/B5022101.png)
![1-methyl-5-({[3-(3-methyl-1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B5022102.png)

![N-({[4-(4-acetyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5022111.png)

![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5022121.png)

![N-(2-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-phenylurea](/img/structure/B5022130.png)